2-Bromo-6-fluorobenzylamine hcl

Supramolecular Chemistry Crystal Engineering Halogen Bonding

Critical halogenated building block featuring an ortho-bromo/ortho-fluoro substitution pattern unavailable in simple benzylamine or single-halogen variants. This precise electronic/steric profile directs regioselectivity in cross-coupling and is essential for SERT/DAT inhibitor and kinase inhibitor SAR programs. Supplied as hydrochloride salt for consistent solubility and handling. Procure ≥96% purity solid for medicinal chemistry and targeted therapy development.

Molecular Formula C7H8BrClFN
Molecular Weight 240.5 g/mol
CAS No. 1214330-90-1
Cat. No. B1381747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-fluorobenzylamine hcl
CAS1214330-90-1
Molecular FormulaC7H8BrClFN
Molecular Weight240.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)CN)F.Cl
InChIInChI=1S/C7H7BrFN.ClH/c8-6-2-1-3-7(9)5(6)4-10;/h1-3H,4,10H2;1H
InChIKeyWEGQVRTUTQKDNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-fluorobenzylamine HCl (CAS 1214330-90-1): Overview and Core Specifications for Procurement


2-Bromo-6-fluorobenzylamine hydrochloride is a halogenated benzylamine building block with the molecular formula C7H8BrClFN and a molecular weight of 240.5 g/mol . It is supplied as a solid with a typical purity specification of 96% . The compound features both bromine and fluorine substituents at the ortho positions of the phenyl ring, a motif commonly exploited in medicinal chemistry for tuning lipophilicity and metabolic stability in drug candidates [1].

Why 2-Bromo-6-fluorobenzylamine HCl is Not Interchangeable with Simple Benzylamines or Positional Isomers


Simple benzylamine or single-halogen variants (e.g., 4-bromobenzylamine) lack the specific electronic and steric profile conferred by the ortho-bromo and ortho-fluoro substitution pattern [1]. This unique arrangement is critical for directing regioselectivity in cross-coupling reactions and for engaging specific binding pockets in biological targets; substituting a positional isomer like 4-bromo-2-fluorobenzylamine (CAS 112734-22-2) can lead to a complete loss of desired activity or a shift in synthetic pathway . The hydrochloride salt form further ensures consistent solubility and handling properties compared to the free base.

Quantitative Evidence for Selecting 2-Bromo-6-fluorobenzylamine HCl Over Analogs


Ortho-Substitution Enables Controlled Supramolecular Assembly vs. Para-Substituted Analogs

The ortho-substitution pattern of 2-Bromo-6-fluorobenzylamine directs the formation of column-like supramolecular networks, whereas the use of para-substituted halogenobenzylamines (e.g., 4-bromobenzylamine) results in distinct 2D-layered structures [1]. This demonstrates that the position, not just the presence, of the halogen dictates the solid-state architecture.

Supramolecular Chemistry Crystal Engineering Halogen Bonding

Structural Basis for Serotonin Transporter (SERT) Inhibitor Development

The 2-bromo-6-fluorobenzylamine scaffold is a key intermediate for developing potent SERT inhibitors. N-propyl substituted derivatives show clear SAR, with the parent scaffold lacking the propyl group being less lipophilic and less effective as an inhibitor . This highlights the critical role of the specific halogenation pattern for achieving desired biological activity.

Medicinal Chemistry Serotonin Reuptake Inhibitor Structure-Activity Relationship

Dopamine Transporter (DAT) Inhibitor Development Using the Core Scaffold

The 2-bromo-6-fluorobenzylamine scaffold, when N-alkylated, yields potent and selective DAT inhibitors. The N-isobutyl derivative is highlighted as a selective DAT inhibitor, underscoring the importance of the specific halogenation pattern for target engagement .

Medicinal Chemistry Dopamine Transporter Neurological Disorders

Kinase Inhibitor Synthesis: A Validated Building Block for Cancer and Inflammation Targets

2-Bromo-6-fluorobenzylamine is explicitly cited as a synthetic intermediate for kinase inhibitors, which are critical for treating cancers and inflammatory diseases [1]. Its specific substitution pattern is believed to enhance interactions with kinase binding pockets.

Kinase Inhibitor Cancer Therapeutics Medicinal Chemistry

TRP Channel Antagonist Development Using the 2-Bromo-6-fluorobenzylamine Scaffold

N-cyclopentyl derivatives of 2-bromo-6-fluorobenzylamine have been investigated as TRPA1 channel antagonists, implicating the core scaffold in the development of novel analgesics .

TRP Channel Pain Inflammation

High-Value Application Scenarios for 2-Bromo-6-fluorobenzylamine HCl


Medicinal Chemistry: Synthesis of CNS-Targeted Monoamine Transporter Inhibitors

This compound is a critical starting material for synthesizing potent and selective inhibitors of serotonin (SERT) and dopamine (DAT) transporters. Researchers developing novel antidepressants, anxiolytics, or treatments for ADHD and substance abuse will find this scaffold essential for SAR studies .

Oncology Research: Building Block for Novel Kinase Inhibitors

The 2-bromo-6-fluorobenzylamine core is utilized in the synthesis of kinase inhibitors, a major class of targeted cancer therapies. Procurement is recommended for groups engaged in developing new treatments for cancers and inflammatory diseases driven by kinase dysregulation [1].

Pain and Inflammation Research: Development of TRP Channel Modulators

N-alkylated derivatives of this compound have demonstrated activity as TRPA1 channel antagonists. This application scenario is relevant for research programs focused on discovering non-opioid analgesics and anti-inflammatory agents .

Materials Science: Controlled Supramolecular Assembly

The specific ortho-substitution pattern allows for the predictable formation of column-like supramolecular networks. This property is valuable for crystal engineering and the design of novel functional materials with tailored solid-state properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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